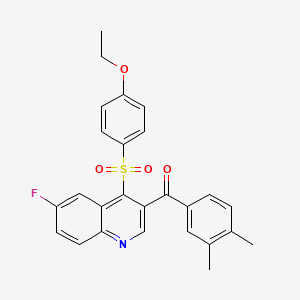

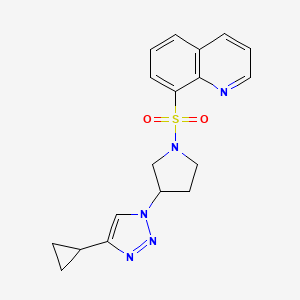

![molecular formula C18H13N3O B2636909 N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide CAS No. 2034547-21-0](/img/structure/B2636909.png)

N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications

Regioselective Synthesis of Heterocycles

A study by Moustafa et al. (2022) developed a regioselective, high-yield synthesis method for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles. This synthesis is significant for creating polyfunctional N-heterocycles, which are crucial in organic and medicinal chemistry due to their broad spectrum of biological activities and applications in materials science (Moustafa et al., 2022).

Anti-tumor and Anti-inflammatory Applications

Several derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anti-tumor cytotoxic activity in vitro using different human cancer cell lines. The synthesis of these compounds from cyclocondensation of cyanoacetamide, cyanothioacetamide, and 3-aminopyrazols underscores their potential in cancer research (Ahmed et al., 2009). Additionally, novel pyrazolo[3,4-b][1,8]naphthyridine and pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine derivatives have been investigated for in vivo anti-inflammatory activity, showing promising results compared to standard drugs (Patil et al., 2018).

Ligand Synthesis and Coordination Chemistry

Research into multidentate ligands containing N,N-bidentate pyrazolyl–pyridine units linked to a central aromatic spacer unit has led to the development of compounds with potential in coordination chemistry. These ligands are designed to be versatile terpyridine analogues, useful in the creation of luminescent lanthanide compounds for biological sensing and iron complexes for studying thermal and photochemical spin-state transitions (Bell et al., 2003).

Synthesis of Blue Light-Emitting Compounds

The development of blue light-emitting pyrazolo[3,4-h][1,6]naphthyridines through Friedländer condensation has implications for material science, particularly in the fabrication of devices requiring specific light-emitting properties. These compounds exhibit significant potential as fluorescence probes for studying proteins like bovine serum albumin (BSA) and understanding ligand-protein interactions (Patil et al., 2011).

Future Directions

The future directions for “N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide” could involve further exploration of its potential applications in medicinal chemistry and material science, given its significant photophysical properties . Additionally, the development of new synthetic routes and the possible applications of these compounds could be explored .

Properties

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-9-11-21-15(12-14)8-10-19-21/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTUOTBJWNETFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)

![2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2636833.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide](/img/structure/B2636836.png)

![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B2636842.png)

![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636847.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636849.png)